molecular formula C11H10O2 B8553712 2-(3-Furanyl)-6-methylphenol

2-(3-Furanyl)-6-methylphenol

Cat. No. B8553712
M. Wt: 174.20 g/mol
InChI Key: FTMDWLADHNMIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Furanyl)-6-methylphenol is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Furanyl)-6-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Furanyl)-6-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Furanyl)-6-methylphenol

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-(furan-3-yl)-6-methylphenol

InChI

InChI=1S/C11H10O2/c1-8-3-2-4-10(11(8)12)9-5-6-13-7-9/h2-7,12H,1H3

InChI Key

FTMDWLADHNMIAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=COC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromo-6-methylphenol (800 mg, 4.28 mmol), 3-furan boronic acid (574 mg, 5.13 mmol), sodium carbonate (1400 mg, 12.8 mmol) and Pd2(dppf)2Cl2 (699 mg, 0.82 mmol) were dissolved in dimethoxyethane/water 10 mL/10 mL, followed by stirring in microwave at 120° C. for 20 minutes. After the completion of the reaction, the reaction mixture was filtered using Celite. The filtrate was added with water, and extracted with ethyl acetate. The obtained organic layer was dried over magnesium sulfate, and purified by column chromatography (ethyl acetate:hexane=1:3) to obtain 2-(furan-3-yl)-6-methylphenol (273 mg, 26%).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
574 mg
Type
reactant
Reaction Step One
Quantity
1400 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd2(dppf)2Cl2
Quantity
699 mg
Type
reactant
Reaction Step One
Name
dimethoxyethane water
Quantity
10 mL
Type
solvent
Reaction Step One

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